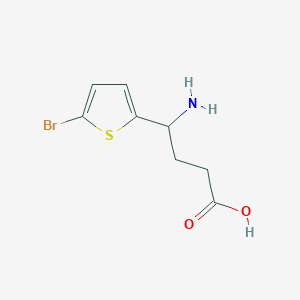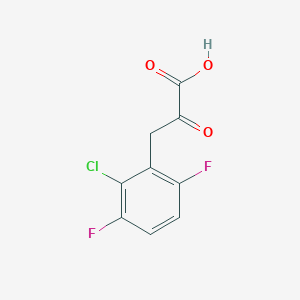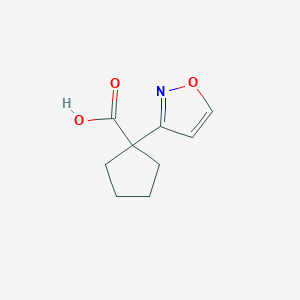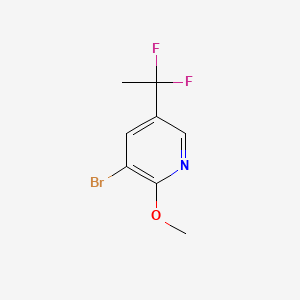![molecular formula C9H14N2O B13538940 1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a 2-methylpropyl group and an ethanone group
準備方法
The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
化学反応の分析
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be compared with other similar pyrazole derivatives, such as:
1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at a different position on the pyrazole ring.
1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Another isomer with the ethanone group at the 4-position.
1-[1-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: This compound has the ethanone group at the 2-position.
The uniqueness of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-[1-(2-methylpropyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-11-5-4-9(10-11)8(3)12/h4-5,7H,6H2,1-3H3 |
InChIキー |
CYVIBNBLHFRZHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC(=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
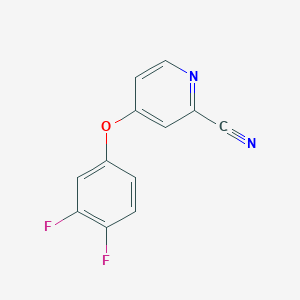
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

